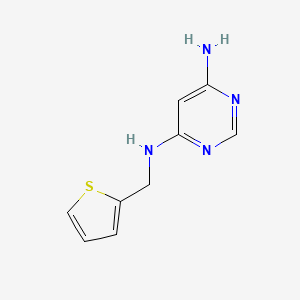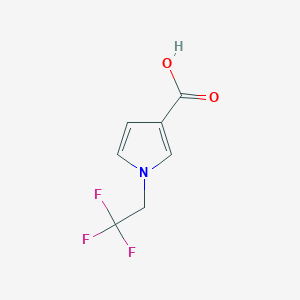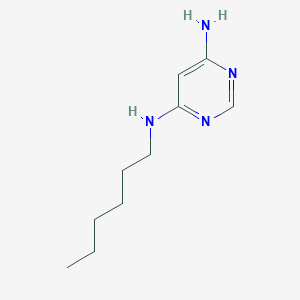
3-(4-Fluoro-2-methylphenyl)-2-methylpropionic acid
Overview
Description
3-(4-Fluoro-2-methylphenyl)-2-methylpropionic acid, commonly known as 4-Fluoromandelic acid (4-FMDA), is a synthetic organic compound with a variety of applications in scientific research. It is a derivative of mandelic acid, which is a naturally occurring organic compound found in many fruits and vegetables. 4-FMDA has been studied for its potential to be used as a therapeutic agent for the treatment of certain diseases, as well as its ability to act as a biomarker for certain metabolic disorders.
Scientific Research Applications
Synthesis and Structural Analysis :
- A study by Ayoup et al. (2014) involved the total synthesis of a compound initially thought to be a natural product from Streptomyces sp. TC1, but later identified as 3,5-Di-tert-butyl-4-fluorophenylpropionic acid. This synthesis revealed an incorrect assignment in the initial report, as the compound did not contain fluorine (Ayoup, Cordes, Slawin, & O'Hagan, 2014).
Biocatalysis and Bioengineering :
- Liu et al. (2022) reported the biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid, a compound related to 3-(4-Fluoro-2-methylphenyl)-2-methylpropionic acid. The study used E. coli for synthesis, highlighting the environmental and safety advantages of biocatalytic procedures (Liu, Yuan, Jin, & Xian, 2022).
Chemical Transformations and Catalysis :
- Research by De Vries, Roelfes, and Green (1998) involved the transformation of cinnamaldehyde to 3-phenylpropionic acid, demonstrating the utility of homogeneous ruthenium catalysts in such chemical conversions (De Vries, Roelfes, & Green, 1998).
Analytical and Separation Techniques :
- Fanali and Aturki (1995) explored the use of cyclodextrins in capillary electrophoresis for the chiral resolution of 2-arylpropionic acid non-steroidal anti-inflammatory drugs. Their work underlines the importance of such analytical techniques in studying compounds like this compound (Fanali & Aturki, 1995).
Enzyme Inhibition and Biological Activity :
- Ling, Shiu, and Yang (1999) designed and synthesized derivatives of 3-fluoro-2-oxo-3-phenylpropionic acid as inhibitors of 4-hydroxyphenylpyruvate dioxygenase from pig liver, demonstrating the potential of such compounds in biological systems (Ling, Shiu, & Yang, 1999).
Environmental Implications and Biodegradation :
- Sun et al. (2016) investigated the biosynthesis of 3-phenylpropionic acid and its related compounds in E. coli. This research is crucial for understanding the environmental fate and biodegradation of similar compounds (Sun, Lin, Shen, Jain, Sun, Yuan, & Yan, 2016).
properties
IUPAC Name |
3-(4-fluoro-2-methylphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-7-6-10(12)4-3-9(7)5-8(2)11(13)14/h3-4,6,8H,5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMKNZRMGOSYBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[1-(Oxolane-2-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B1470009.png)

![1-[(thiophen-3-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470016.png)
![1-[(4-cyanophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470017.png)
![1-[(4-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470018.png)


![1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470021.png)